Tris(hydroxyethyl)aminomethane
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Overview
Description
Tris(Hydroxyethyl)Aminomethane, also known as Tromethamine, is an organic compound with the molecular formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. The compound is known for its ability to maintain a stable pH in solutions, making it essential in various laboratory and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(Hydroxyethyl)Aminomethane is typically synthesized through a two-step process:
Condensation Reaction: Nitromethane reacts with formaldehyde under alkaline conditions to form Tris(Hydroxyethyl)Nitromethane.
Reduction: The nitro group in Tris(Hydroxyethyl)Nitromethane is reduced to an amino group using hydrogenation, resulting in this compound
Industrial Production Methods
In industrial settings, the synthesis involves the use of paraformaldehyde and nitromethane in an alcohol medium, followed by hydrogenation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tris(Hydroxyethyl)Aminomethane undergoes several types of chemical reactions:
Condensation Reactions: It reacts with aldehydes due to the presence of a primary amine group.
Complexation: It can form complexes with metal ions in solution.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions.
Hydrogen: Used in the reduction of nitro groups to amino groups.
Alkaline Conditions: Necessary for the initial condensation reaction.
Major Products
Tris(Hydroxyethyl)Nitromethane: Intermediate product in the synthesis.
This compound: Final product after reduction
Scientific Research Applications
Tris(Hydroxyethyl)Aminomethane is extensively used in various fields:
Biochemistry and Molecular Biology: As a buffering agent in TAE and TBE buffers for nucleic acid solutions
Pharmaceuticals: Used as a buffer in drug formulations and as an alternative to sodium bicarbonate in treating metabolic acidosis.
Chemical Analysis: Serves as a primary standard for standardizing acid solutions.
Cell Biology: Enhances cell membrane permeability.
Mechanism of Action
Tris(Hydroxyethyl)Aminomethane acts as a buffer by maintaining the pH of solutions within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. The compound also interacts with enzyme systems and can affect ion distribution across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Tris(Hydroxymethyl)Aminomethane Hydrochloride
- Tris(Hydroxymethyl)Aminomethane Acetate
- Trometamol
Uniqueness
Tris(Hydroxyethyl)Aminomethane is unique due to its high buffering capacity and stability across a wide range of temperatures and pH levels. Its ability to form complexes with metal ions and its use in both biochemical and industrial applications further distinguish it from similar compounds .
Properties
CAS No. |
125361-02-6 |
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Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
InChI Key |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCO)(CCO)N |
Canonical SMILES |
C(CO)C(CCO)(CCO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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